molecular formula C16H8F5N3O3S2 B4835542 2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B4835542
M. Wt: 449.4 g/mol
InChI Key: KQVCVLQUOWNCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and the thiazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can be compared with other fluorinated benzamides and thiazole-containing compounds. Similar compounds include:

    2,3,4,5,6-pentafluorobenzamide: Lacks the thiazole ring and sulfonamide group, resulting in different reactivity and applications.

    4-(1,3-thiazol-2-ylsulfamoyl)aniline: Lacks the pentafluorobenzamide moiety, leading to distinct chemical properties and uses.

    2,3,4,5,6-pentafluorobenzaldehyde:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F5N3O3S2/c17-10-9(11(18)13(20)14(21)12(10)19)15(25)23-7-1-3-8(4-2-7)29(26,27)24-16-22-5-6-28-16/h1-6H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVCVLQUOWNCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F5N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.